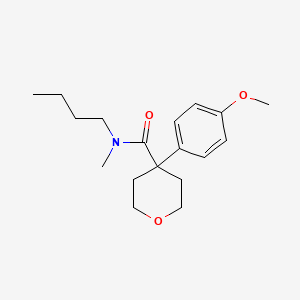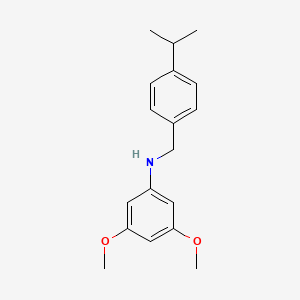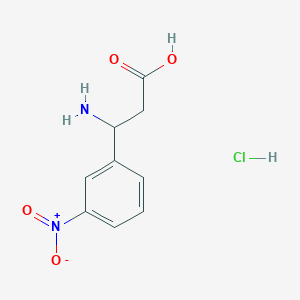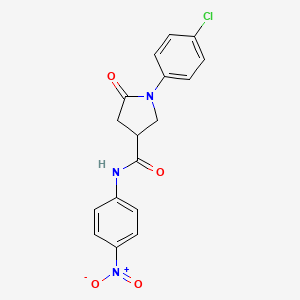
N-butyl-4-(4-methoxyphenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-(4-methoxyphenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide, also known as BMT-047, is a chemical compound that has been found to have potential applications in scientific research. This compound belongs to the class of tetrahydropyran derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-butyl-4-(4-methoxyphenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development of tumors and inflammation. N-butyl-4-(4-methoxyphenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. By inhibiting these enzymes, N-butyl-4-(4-methoxyphenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide can prevent the spread of tumors and reduce inflammation.
Biochemical and Physiological Effects:
N-butyl-4-(4-methoxyphenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. N-butyl-4-(4-methoxyphenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide has also been found to reduce the levels of pro-inflammatory cytokines, which are molecules that play a role in the development of inflammation. In addition, N-butyl-4-(4-methoxyphenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide has been found to have antioxidant properties, which can help protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-butyl-4-(4-methoxyphenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide in lab experiments is that it has been found to be relatively safe and non-toxic. It has also been found to have a high degree of selectivity, meaning that it targets specific enzymes and signaling pathways without affecting other cellular processes. However, one limitation of using N-butyl-4-(4-methoxyphenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are several future directions for the study of N-butyl-4-(4-methoxyphenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of N-butyl-4-(4-methoxyphenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide and its effects on different cellular processes.
Synthesis Methods
N-butyl-4-(4-methoxyphenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide can be synthesized using various methods, including the reaction of N-butyl-4-hydroxytetrahydro-2H-pyran-4-carboxamide with 4-methoxybenzaldehyde in the presence of a catalyst. The reaction produces N-butyl-4-(4-methoxyphenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide as a white crystalline solid with a high yield.
Scientific Research Applications
N-butyl-4-(4-methoxyphenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide has potential applications in scientific research, especially in the field of medicinal chemistry. It has been found to have antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. N-butyl-4-(4-methoxyphenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-butyl-4-(4-methoxyphenyl)-N-methyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-4-5-12-19(2)17(20)18(10-13-22-14-11-18)15-6-8-16(21-3)9-7-15/h6-9H,4-5,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYHRYDVYKTABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1(CCOCC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(4-methoxyphenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4990788.png)
![3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4990789.png)
![9,11,13-trimethyl-6,15-dioxadispiro[4.2.5.2]pentadec-10-ene](/img/structure/B4990800.png)

![3-(2-chlorophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4990809.png)
![1-[2-(allyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4990813.png)
![2-(5-phenyl-2H-tetrazol-2-yl)-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4990840.png)

![N-(4-methylphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4990848.png)
![{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4990850.png)

![3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4990857.png)

